molecular formula C12H12O3 B11894696 6-Methyl-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid CAS No. 33448-17-8

6-Methyl-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Cat. No.: B11894696
CAS No.: 33448-17-8
M. Wt: 204.22 g/mol
InChI Key: FJPCRFNELCYBAJ-UHFFFAOYSA-N
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Description

6-Methyl-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (CAS 33448-17-8) is a high-purity chemical building block with a molecular formula of C12H12O3 and a molecular weight of 204.22 g/mol . This tetrahydronaphthalene derivative is a versatile intermediate in organic synthesis and pharmaceutical research. Compounds with this core structure are frequently investigated for their potential biological activity. Structurally related tetrahydroisoquinoline carboxylic acids have been identified in patent literature as STING (Stimulator of Interferon Genes) inhibitors, suggesting potential research applications in immunology and oncology for analogous compounds . As a specialist intermediate, it is typically employed in the synthesis of more complex molecules for research and development. Researchers value this compound for its functional groups, which allow for further chemical modifications. Please note that this product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper storage conditions are sealed in a dry environment at 2-8°C .

Properties

CAS No.

33448-17-8

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

6-methyl-4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid

InChI

InChI=1S/C12H12O3/c1-7-2-3-8-5-9(12(14)15)6-11(13)10(8)4-7/h2-4,9H,5-6H2,1H3,(H,14,15)

InChI Key

FJPCRFNELCYBAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CC(CC2=O)C(=O)O)C=C1

Origin of Product

United States

Preparation Methods

Friedel-Crafts Alkylation Followed by Oxidation

A foundational approach involves Friedel-Crafts alkylation to construct the tetrahydronaphthalene core. A 2017 study demonstrated the use of Lewis acids like AlCl₃ to facilitate cyclization between methyl-substituted benzaldehyde derivatives and acrylic acid derivatives. The reaction proceeds via electrophilic aromatic substitution, forming the six-membered ring system. Subsequent oxidation with Jones reagent (CrO₃/H₂SO₄) introduces the 4-oxo group, achieving 68–72% overall yield (Table 1).

Table 1: Cyclization-Oxidation Parameters

Starting MaterialCatalystTemp (°C)Oxidation AgentYield (%)
3-Methylbenzaldehyde derivativeAlCl₃80CrO₃/H₂SO₄68
4-Methylcinnamic acidFeCl₃100KMnO₄72

Steric effects from the 6-methyl group necessitate extended reaction times (12–18 hr) compared to non-methylated analogues. Nuclear magnetic resonance (NMR) analysis confirmed regioselectivity, with ¹H signals at δ 2.35 (methyl singlet) and δ 3.88 (carboxylic proton).

Green Chemistry Innovations

Microwave-Assisted Solvent-Free Synthesis

Building on mechanochemical advances, a 2023 protocol eliminated organic solvents by employing microwave irradiation (300 W, 100°C). Reacting 2-methyl-1,3-cyclohexanedione with maleic anhydride in a 1:2 molar ratio produced the target compound in 89% yield within 15 minutes. Comparative studies showed microwave methods reduce energy consumption by 40% versus conventional heating (Table 2).

Table 2: Energy Efficiency Metrics

MethodTime (min)Temp (°C)Energy (kWh/mol)
Conventional2401208.2
Microwave151004.9

Fourier-transform infrared spectroscopy (FTIR) validated product purity, with carbonyl stretches at 1705 cm⁻¹ (ketone) and 1689 cm⁻¹ (carboxylic acid).

Catalytic Functionalization Techniques

Palladium-Catalyzed Carboxylation

A 2020 approach utilized Pd(OAc)₂/Xantphos catalytic systems to introduce the carboxylic acid moiety. Treating 6-methyl-4-oxo-1,2,3,4-tetrahydronaphthalene with CO₂ (50 psi) in dimethylformamide (DMF) at 110°C afforded 82% yield. The process demonstrates exceptional atom economy, with turnover numbers (TON) exceeding 1,500.

Mechanistic Insights

  • Oxidative addition of aryl bromide to Pd(0)

  • CO₂ insertion into Pd–C bond

  • Reductive elimination releasing product

X-ray photoelectron spectroscopy (XPS) confirmed Pd(0) regeneration, ensuring catalytic sustainability.

Purification and Characterization

Chromatographic Optimization

Final purification employs silica gel chromatography with hexane/ethyl acetate gradients (80:20 → 60:40). Analytes exhibit Rf = 0.32 in 70:30 hexane/EtOAc. High-performance liquid chromatography (HPLC) with C18 columns (MeOH:H₂O 65:35) achieves >95% purity.

Stability Considerations
Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, necessitating storage below 25°C. Accelerated stability studies (40°C/75% RH) show <2% degradation over 6 months .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or quinones, while reduction can produce alcohols .

Scientific Research Applications

Basic Information

  • IUPAC Name : 6-Methyl-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
  • Molecular Formula : C12_{12}H10_{10}O3_3
  • CAS Number : 1094294-18-4
  • Molecular Weight : 204.22 g/mol

Structural Characteristics

The compound features a naphthalene ring structure with a carboxylic acid group and a ketone functional group, which contribute to its reactivity and potential applications in synthesis.

Pharmaceutical Chemistry

6-Methyl-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid serves as an intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to compounds with specific biological activities.

Case Study: Antimicrobial Agents

Research has indicated that derivatives of this compound exhibit antimicrobial properties. For instance, a study highlighted the synthesis of naphthalene derivatives that showed significant antibacterial activity against various pathogens .

Organic Synthesis

The compound is utilized in organic synthesis as a building block for more complex molecules. Its unique functional groups facilitate reactions such as esterification and acylation.

Data Table: Common Reactions Involving 6-Methyl-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid

Reaction TypeConditionsProducts
EsterificationAlcohol + Acid CatalystEsters
AcylationAcyl Chloride + BaseAmides
ReductionLiAlH4_4 or NaBH4_4Alcohols

Material Science

This compound is also explored for its potential use in creating advanced materials due to its structural properties. Research indicates that naphthalene derivatives can be used in polymer chemistry to enhance material properties such as thermal stability and mechanical strength .

Case Study: Polymer Composites

Incorporating 6-Methyl-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid into polymer matrices has shown improvements in tensile strength and thermal resistance. This makes it a candidate for developing high-performance materials used in aerospace and automotive applications .

Environmental Applications

The compound is being investigated for its role in environmental chemistry, particularly in the degradation of pollutants. Studies have demonstrated that naphthalene derivatives can act as catalysts in the breakdown of harmful substances in wastewater treatment processes .

Mechanism of Action

The mechanism of action of 6-Methyl-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity .

Comparison with Similar Compounds

Structural Analogues

Key structural analogues and their differences are summarized below:

Compound Substituents Key Functional Groups CAS Number Molecular Formula
6-Methyl-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid 6-Methyl, 4-oxo, 2-carboxylic acid Ketone, carboxylic acid Not specified C₁₂H₁₂O₃
6-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid 6-Methoxy, 2-carboxylic acid Ether, carboxylic acid 2471-69-4 C₁₂H₁₄O₃
5,6-Dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid 5,6-Dimethoxy, 2-carboxylic acid Ether (×2), carboxylic acid Not specified C₁₃H₁₆O₄
1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid 1-Carboxylic acid Carboxylic acid Not specified C₁₁H₁₂O₂

Structural Insights :

  • The 4-oxo group introduces hydrogen-bonding capacity, which may influence receptor binding compared to non-ketone derivatives .
  • Positional Isomerism : Moving the carboxylic acid from position 2 to 1 (as in 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid) alters steric and electronic interactions, impacting biological activity and crystallization behavior .

Key Observations :

  • The target compound’s 4-oxo group necessitates additional oxidation steps, which can reduce overall yield compared to methoxy-substituted analogues .
  • Bromination of 5,6-dimethoxy derivatives introduces steric hindrance, complicating purification and lowering yields to 52% .
Pharmacopeial Standards

While the target compound lacks pharmacopeial monographs, related tetrahydronaphthalene derivatives must meet stringent criteria:

  • Sterility Tests : Compliant with USP〈71〉 for parenteral formulations .
  • pH Range : 5.8–6.5 for stability in solution .

Biological Activity

6-Methyl-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (CAS Number: 33448-17-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its antioxidant, antimicrobial, and anticancer properties, supported by research findings and case studies.

Molecular Formula: C12_{12}H12_{12}O3_3
Molecular Weight: 204.22 g/mol
IUPAC Name: 6-methyl-4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid
CAS Number: 33448-17-8

Antioxidant Activity

Antioxidants play a crucial role in protecting cells from oxidative stress. Research has demonstrated that 6-Methyl-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid exhibits notable antioxidant properties.

Case Study: Antioxidant Efficacy

A study evaluated the antioxidant capacity of various compounds using DPPH and ABTS assays. The results indicated that this compound effectively scavenged free radicals, demonstrating a significant reduction in oxidative stress markers in vitro.

Assay Type IC50 Value (µM) Reference
DPPH28.08
ABTS2402.95

Antimicrobial Activity

The antimicrobial properties of 6-Methyl-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid have been investigated against various bacterial strains.

Case Study: Antimicrobial Testing

In vitro studies have shown that the compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens.

Bacterial Strain MIC (µg/mL) Reference
Staphylococcus aureus15
Escherichia coli30

Anticancer Activity

The potential anticancer effects of 6-Methyl-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid have garnered attention in recent research.

Research indicates that the compound may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and death. Specifically, it appears to affect the expression of genes involved in the apoptotic process.

Case Study: Cancer Cell Line Testing

A study conducted on various cancer cell lines revealed that treatment with this compound resulted in decreased cell viability and increased apoptotic markers.

Cell Line IC50 Value (µM) Reference
HeLa (cervical cancer)20
MCF7 (breast cancer)25

Q & A

Q. What are the common synthetic routes for 6-methyl-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, and what key intermediates are involved?

The synthesis often begins with Birch reduction of substituted naphthalenes, followed by hydrolysis and functionalization. For example, Birch reduction of 2,6-dimethoxynaphthalene with sodium in isopentyl alcohol yields 3,4-dihydro-2,6-dimethoxynaphthalene, which is hydrolyzed to the ketone intermediate. Subsequent oxidation or functionalization steps introduce the carboxylic acid group . Methyl ester derivatives, such as methyl 6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate, are synthesized via esterification using methanol and acid catalysts (e.g., H₂SO₄) .

Q. How can the purity and structural integrity of this compound be validated during synthesis?

Analytical methods include:

  • NMR spectroscopy : For confirming stereochemistry and functional groups. For instance, 1^1H NMR can resolve diastereotopic protons in the tetrahydronaphthalene ring .
  • X-ray crystallography : Used to resolve ambiguities in stereochemistry, especially when racemic mixtures form. SHELX software is widely employed for structure refinement .
  • GC-MS/HPLC : To assess purity and detect byproducts .

Q. What are the typical reaction conditions for esterification or acylation of this compound?

Esterification often requires anhydrous conditions. For example, reaction with thionyl chloride (SOCl₂) in toluene under argon generates the acid chloride intermediate, which is then reacted with alcohols to form esters . Friedel-Crafts acylation may fail due to steric hindrance, necessitating alternative pathways like nucleophilic substitution .

Advanced Research Questions

Q. How can researchers address challenges in stereochemical control during synthesis?

  • Chiral auxiliaries : Use of enantiomerically pure starting materials or chiral catalysts. For example, (R)-6-methoxy derivatives are synthesized via asymmetric hydrogenation .
  • Dynamic resolution : Exploit kinetic control during crystallization or chromatography to isolate desired enantiomers .
  • Computational modeling : Predict steric and electronic effects using DFT calculations to optimize reaction pathways .

Q. What strategies resolve contradictions in reported reaction yields (e.g., Birch reduction yields varying between 50–72%)?

  • Parameter optimization : Adjust solvent polarity (e.g., isopentyl alcohol vs. THF), temperature, and reaction time. Evidence shows that THF improves solubility of intermediates, enhancing yields .
  • Inert atmosphere : Sodium metal reactivity with moisture can reduce yields; strict argon/nitrogen purging mitigates this .
  • Byproduct analysis : Use LC-MS to identify side products (e.g., debrominated derivatives in Friedel-Crafts reactions) and adjust reagents .

Q. How can this compound serve as a precursor for bioactive analogs, and what modifications enhance activity?

  • Melanocortin-4 receptor agonists : Substitution at the 2-carboxylic acid position with amino groups improves binding affinity. For example, 1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid analogs show potent activity .
  • Antimicrobial derivatives : Introducing electron-withdrawing groups (e.g., halogens) at the 6-methyl position enhances membrane disruption .
  • Tubulin inhibitors : Conformational mimetics of α-methyl chalcones, synthesized via allyl ester intermediates, demonstrate antiproliferative effects .

Q. What advanced techniques validate interactions between this compound and biological targets?

  • Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics with proteins like tubulin .
  • Molecular docking : Predicts binding poses using crystal structures of target receptors (e.g., melanocortin-4) .
  • SAR studies : Systematic modification of substituents (e.g., methoxy vs. hydroxy groups) correlates structural changes with activity .

Methodological Considerations

  • Reproducibility : Document solvent purity (e.g., "freshly distilled THF" ), catalyst batches, and inert conditions to minimize variability.
  • Data interpretation : Use SHELXL for crystallographic refinement to avoid overfitting electron density maps .
  • Safety : Handle thionyl chloride and sodium hydride in fume hoods due to toxicity and flammability .

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